4,4'-Dimethylaminorex

monoamine transporters IC50 uptake inhibition

4,4'-Dimethylaminorex (4,4'-DMAR) is the definitive para-methylated comparator to 4-MAR for SAR studies, exhibiting a DAT/SERT inhibition ratio of 0.4 versus 4-MAR's dopaminergic preference. As the sole aminorex analog with VMAT2 inhibitory activity comparable to MDMA, it is uniquely suited for mechanistic neurotoxicity and serotonin syndrome research. With 31 documented fatalities (2013–2014), certified reference standards are critical for forensic LC-MS/MS and GC-MS confirmation. Procure both 4,4'-DMAR and 4-MAR for complete aminorex pharmacophore mapping.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1445569-01-6
Cat. No. B145552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethylaminorex
CAS1445569-01-6
Synonyms4,4'-dimethylaminorex
4,4'-DMAR
p-methyl-4-methylaminorex
para-methyl-4-methylaminorex
Serotoni
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1C(OC(=N1)N)C2=CC=C(C=C2)C
InChIInChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)
InChIKeyNPILLHMQNMXXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98% (mixture of diastereomers)A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethylaminorex (CAS 1445569-01-6): Structural and Pharmacological Baseline for the cis-Aminorex Analog


4,4'-Dimethylaminorex (4,4'-DMAR; CAS 1445569-01-6) is a synthetic para-methyl derivative of 4-methylaminorex (4-MAR) and belongs to the 2-amino-5-aryloxazoline class of psychostimulants [1]. As a novel psychoactive substance (NPS) and a second-generation analog of the withdrawn anorectic aminorex, 4,4'-DMAR exhibits potent non-selective monoamine transporter inhibition and substrate-type releasing activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [2]. The compound was first detected in European illicit drug markets in late 2012 and is distinguished from other aminorex analogs by its dual para-methyl substitution pattern on the oxazoline and phenyl rings, which profoundly alters its transporter selectivity profile [3].

Why 4,4'-Dimethylaminorex Cannot Be Substituted by 4-Methylaminorex (4-MAR) or Aminorex in Research Protocols


Substitution of 4,4'-dimethylaminorex with its closest structural analogs—aminorex or 4-methylaminorex—is scientifically invalid due to fundamentally divergent monoamine transporter selectivity profiles and distinct toxicological signatures. Whereas 4-MAR and aminorex act primarily as norepinephrine-dopamine reuptake inhibitors with negligible serotonergic activity, 4,4'-DMAR is a potent non-selective triple monoamine releaser that displays a DAT/SERT inhibition ratio of 0.4, resembling the serotonergic profile of MDMA rather than amphetamine-like stimulants [1]. This shift in transporter selectivity is directly linked to the para-methyl substitution on the phenyl ring, which confers substantial SERT activity not observed in 4-MAR or aminorex [2]. Consequently, in vitro and in vivo models assessing serotonergic toxicity, hyperthermia, or monoamine release cannot yield comparable data when these analogs are interchanged. Between June 2013 and June 2014, 31 fatalities across Europe were specifically associated with 4,4'-DMAR consumption, underscoring that the toxicity profile is compound-specific and not a class-wide attribute [3].

Quantitative Differentiation of 4,4'-Dimethylaminorex: Comparator-Driven Evidence for Procurement and Experimental Design


Triple Monoamine Transporter Inhibition Potency: 4,4'-DMAR vs. 4-MAR and MDMA

4,4'-DMAR inhibits all three monoamine transporters with sub-micromolar potency (IC50 < 1 μM for DAT, NET, and SERT), exceeding the potency of MDMA and displaying a fundamentally different selectivity profile compared to 4-methylaminorex (4-MAR) [1]. In direct head-to-head assays using human embryonic kidney (HEK) 293 cells transfected with human transporters, 4,4'-DMAR potently inhibited DAT, NET, and SERT, whereas 4-MAR preferentially inhibited NET and DAT with minimal serotonergic activity [1]. MDMA, a benchmark serotonergic releaser, exhibited an IC50 > 1 μM for DAT inhibition, making 4,4'-DMAR a more potent inhibitor across all three transporters [1].

monoamine transporters IC50 uptake inhibition neuropharmacology

Substrate-Type Releaser Activity: 4,4'-DMAR as a Triple Releaser vs. 4-MAR and Aminorex

4,4'-DMAR functions as a substrate-type releaser at DAT, NET, and SERT, inducing transporter-mediated reverse transport of monoamines, a mechanism shared with MDMA but not with the parent compound aminorex or 4-MAR, which act primarily as uptake inhibitors [1][2]. Release assays in HEK 293 cells demonstrated that 4,4'-DMAR triggers robust [³H]monoamine efflux via all three transporters, whereas 4-MAR was confirmed as a substrate releaser only at DAT [1]. Aminorex does not function as a releaser at any transporter, making 4,4'-DMAR mechanistically distinct from its chemical ancestors [2].

monoamine release substrate-type releaser transporter-mediated efflux psychostimulant mechanism

DAT/SERT Inhibition Ratio: 4,4'-DMAR Serotonergic Preference vs. 4-MAR Dopaminergic Preference

The DAT/SERT inhibition ratio (calculated as IC50 at DAT divided by IC50 at SERT) for 4,4'-DMAR is 0.4, indicating a modest preference for serotonergic over dopaminergic inhibition, a profile remarkably similar to MDMA (ratio = 0.08) and entirely opposite to 4-MAR, which exhibits strong dopaminergic preference [1]. This quantitative shift in transporter selectivity is directly attributable to the para-methyl substitution on the phenyl ring of 4,4'-DMAR, which is absent in 4-MAR [1]. A ratio below 1 denotes serotonergic preference; values above 1 denote dopaminergic preference.

transporter selectivity DAT/SERT ratio serotonergic dopaminergic structure-activity relationship

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: 4,4'-DMAR Potency Comparable to MDMA

4,4'-DMAR inhibits both rat and human isoforms of the vesicular monoamine transporter 2 (VMAT2) at a potency similar to MDMA, a property not observed with aminorex or 4-MAR [1]. In rat pheochromocytoma (PC12) cells and synaptic vesicles prepared from human striatum, 4,4'-DMAR demonstrated concentration-dependent VMAT2 inhibition that parallels the potency of MDMA, the prototypical VMAT2-interacting psychostimulant [1]. VMAT2 inhibition is mechanistically linked to long-term monoaminergic neurotoxicity and is absent in the pharmacological profiles of the simpler aminorex analogs [2].

VMAT2 vesicular monoamine transporter long-term neurotoxicity synaptic vesicle

Negligible Off-Target Monoamine Receptor Binding: Class-Wide Selectivity for Transporters

Across all aminorex derivatives tested, including 4,4'-DMAR, 4-MAR, and 3,4-DMAR, binding affinities for a panel of monoamine receptors (including 5-HT1A, 5-HT2A, 5-HT2C, α1A, α2A, D1, D2, and others) were negligible, with all Ki values exceeding 2 μM [1]. This indicates that the primary pharmacological actions of 4,4'-DMAR are mediated exclusively through plasmalemmal and vesicular monoamine transporters rather than direct receptor agonism or antagonism [1].

receptor binding off-target monoamine receptors selectivity

In Vivo Toxicological Differentiation: 31 Fatalities Associated with 4,4'-DMAR but Not 4-MAR or Aminorex

Between June 2013 and June 2014, 31 fatalities across Europe were specifically attributed to 4,4'-DMAR consumption, while no comparable cluster of fatalities has been documented for 4-MAR or aminorex in the same period [1][2]. The fatalities were linked to severe hyperthermia and symptoms consistent with serotonin syndrome, corroborating the in vitro finding that 4,4'-DMAR uniquely combines potent SERT inhibition with substrate-type serotonin release [1][2]. This real-world toxicological signature is absent for 4-MAR and aminorex, which lack significant serotonergic activity.

fatalities toxicity hyperthermia serotonin syndrome adverse events

Validated Research and Forensic Applications for 4,4'-Dimethylaminorex Based on Comparative Pharmacological Evidence


Structure-Activity Relationship (SAR) Studies on Serotonergic vs. Dopaminergic Selectivity in Aminorex Scaffolds

4,4'-DMAR serves as the essential para-methylated comparator to 4-MAR in SAR studies investigating how phenyl ring substitution modulates monoamine transporter selectivity. The DAT/SERT inhibition ratio of 0.4 for 4,4'-DMAR, contrasted with the dopaminergic preference of 4-MAR, provides a quantitative framework for assessing the structural determinants of transporter selectivity [1]. Procurement of both 4,4'-DMAR and 4-MAR is required for complete SAR mapping of the aminorex pharmacophore.

In Vitro Models of Serotonin Syndrome and Triple Monoamine Release Toxicity

Because 4,4'-DMAR is a substrate-type releaser at DAT, NET, and SERT—unlike 4-MAR (DAT-selective) or aminorex (non-releaser)—it is uniquely suited for in vitro models investigating combined monoamine release toxicity and serotonin syndrome mechanisms [1][2]. The compound's sub-micromolar IC50 values across all three transporters (IC50 < 1 μM) and its VMAT2 inhibition comparable to MDMA further support its use in mechanistic neurotoxicity studies [2][3].

Forensic Toxicology Reference Standard for Post-Mortem and Seized Drug Analysis

The 31 fatalities associated with 4,4'-DMAR between 2013 and 2014 establish a documented forensic need for certified reference standards of this compound, distinct from 4-MAR or aminorex standards [4]. Analytical laboratories require 4,4'-DMAR as a primary reference material for LC-MS/MS or GC-MS confirmation in biological specimens and seized drug samples, given its unique mass spectral and chromatographic properties relative to other aminorex analogs [5].

Vesicular Monoamine Transporter (VMAT2) Pharmacology and Long-Term Neurotoxicity Studies

4,4'-DMAR is the only aminorex analog with demonstrated VMAT2 inhibitory activity at potencies comparable to MDMA, making it the appropriate tool compound for studies on vesicular monoamine depletion and long-term neurotoxicity within this chemical class [3]. Research protocols requiring a VMAT2-interacting aminorex derivative must select 4,4'-DMAR; 4-MAR and aminorex lack this pharmacological property entirely [5].

Technical Documentation Hub

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